molecular formula C11H12N2O B133437 3-Ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 16867-31-5

3-Ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B133437
CAS No.: 16867-31-5
M. Wt: 188.23 g/mol
InChI Key: DKKRVLCXVRLMMU-UHFFFAOYSA-N
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Description

3-Ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is an organic compound with the chemical formula C11H12N2O. It is a white crystalline solid with a distinct odor and a molecular weight of 200.23 g/mol . This compound is known for its versatile biological activities and has applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

3-Ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be synthesized through multiple methods. One common synthetic route involves the reaction of acetanilide with nicotinic anhydride . This reaction typically requires specific reaction conditions, including controlled temperature and the presence of a catalyst. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the compound.

Chemical Reactions Analysis

3-Ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

3-Ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific biological activities and its potential for diverse applications in pharmaceuticals and organic synthesis.

Properties

IUPAC Name

3-ethyl-2-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-3-9-8(2)12-10-6-4-5-7-13(10)11(9)14/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKRVLCXVRLMMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2C=CC=CN2C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20388872
Record name 3-Ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16867-31-5
Record name 3-Ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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